7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 484022-74-4
VCID: VC6438287
InChI: InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Molecular Formula: C16H12N2O4
Molecular Weight: 296.282

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 484022-74-4

Cat. No.: VC6438287

Molecular Formula: C16H12N2O4

Molecular Weight: 296.282

* For research use only. Not for human or veterinary use.

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide - 484022-74-4

Specification

CAS No. 484022-74-4
Molecular Formula C16H12N2O4
Molecular Weight 296.282
IUPAC Name 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20)
Standard InChI Key NOEWUGPHDFOSED-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a chromene backbone (a benzopyran derivative) substituted at the 3-position with a carboxamide group and at the 7-position with a hydroxyl group. The carboxamide nitrogen is further linked to a 6-methylpyridin-2-yl moiety, distinguishing it from simpler chromene carboxamides .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.484022-74-4
Molecular FormulaC16H12N2O4\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight296.282 g/mol
IUPAC Name7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
InChIKeyNOEWUGPHDFOSED-UHFFFAOYSA-N
PubChem CID5413276

The presence of the 6-methylpyridine group introduces steric and electronic effects that may influence solubility and receptor binding compared to unsubstituted analogs like 7-hydroxy-2-oxo-2H-chromene-3-carboxamide (PubChem CID: 5405787) .

Synthesis and Analytical Challenges

Purification and Stability

Chromene derivatives are often sensitive to light and oxidation . Reverse-phase HPLC or silica gel chromatography may be required for purification, though solubility data for this compound remain unreported.

Biological Activities and Mechanistic Hypotheses

Antioxidant Activity

The 7-hydroxy group is a critical pharmacophore for radical scavenging. In related compounds, this moiety donates hydrogen atoms to neutralize reactive oxygen species (ROS), with EC50 values ranging from 10–50 μM in DPPH assays .

Anti-inflammatory Pathways

Molecular docking studies suggest that chromene carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The pyridine ring may further stabilize enzyme interactions through π-stacking or hydrogen bonding.

Comparative Analysis with Structural Analogs

Table 2: Comparison with 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide

PropertyTarget CompoundAnalog (CID: 5405787)
Molecular FormulaC16H12N2O4\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{4}C10H7NO4\text{C}_{10}\text{H}_{7}\text{NO}_{4}
Molecular Weight296.282 g/mol205.17 g/mol
Key Substituent6-Methylpyridin-2-ylNone
Predicted LogP~2.1 (estimated)1.4 (experimental)
BioactivityHypothesized tubulin inhibitionAntioxidant (EC50 = 22 μM)

The addition of the 6-methylpyridin-2-yl group increases molecular weight by ~91 g/mol and logP by ~0.7, suggesting improved lipophilicity and potential blood-brain barrier permeability.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) to validate antiproliferative claims.

  • ADMET Profiling: Assessment of absorption, distribution, and cytochrome P450 interactions to guide drug development.

  • Structural Optimization: Modifying the pyridine methyl group or chromene hydroxylation patterns to enhance potency.

Analytical Development

  • Solubility Studies: Systematic evaluation in aqueous and organic solvents.

  • Crystallography: X-ray diffraction to resolve tautomeric preferences and intermolecular interactions.

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